
Spectroscopic Data of Citronellyl Formate: An
In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Citronellyl formate

Cat. No.: B091523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Citronellyl formate (3,7-dimethyloct-6-en-1-yl formate), a monoterpenoid ester valued in the

flavor and fragrance industry. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for acquiring such spectra.

Data Presentation
The quantitative spectroscopic data for Citronellyl formate is summarized in the tables below

for clear reference and comparison.

Table 1: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.05 s 1H H-1' (formyl proton)

5.10 t 1H H-6

4.15 m 2H H-1

2.00 m 2H H-5

1.68 s 3H H-8

1.60 s 3H H-7'

1.55-1.70 m 2H H-2

1.15-1.40 m 2H H-4

1.10-1.25 m 1H H-3

0.92 d 3H H-3'

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

161.4 C-1' (carbonyl)

131.5 C-7

124.5 C-6

62.8 C-1

39.8 C-5

35.5 C-2

29.5 C-3

25.7 C-8

25.4 C-4

19.4 C-3'

17.6 C-7'

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

2965, 2925, 2870 Strong C-H stretching (alkane)

1725 Strong C=O stretching (ester)

1450 Medium C-H bending (alkane)

1375 Medium C-H bending (gem-dimethyl)

1175 Strong C-O stretching (ester)

Technique: Neat, Capillary Film

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment (Proposed)

41 72.39 [C₃H₅]⁺

55 49.32 [C₄H₇]⁺

69 99.99 [C₅H₉]⁺ (base peak)

81 39.53 [C₆H₉]⁺

95 39.85 [C₇H₁₁]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI)[1]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of neat Citronellyl formate (approximately 5-10 mg) is

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a 400 MHz

spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation

delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-

added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired on the same

spectrometer, operating at a frequency of 100 MHz. A proton-decoupled pulse sequence is

used to simplify the spectrum to single lines for each carbon environment. A 45-degree pulse

width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are typical

parameters. Several thousand scans are usually required to obtain a spectrum with an

adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
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Data Processing: The raw free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the

TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Sample Preparation: As Citronellyl formate is a liquid, a neat spectrum is obtained. A single

drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide

(KBr) salt plates. The plates are gently pressed together to form a thin capillary film of the

sample.

Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam of

a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt

plates is recorded first. The sample spectrum is then recorded over the range of 4000 to 400

cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The positions of the major

absorption bands are then identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization: The analysis is performed using a Gas Chromatograph

(GC) coupled to a Mass Spectrometer (MS). A dilute solution of Citronellyl formate in a

volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is

volatilized and separated from the solvent and any impurities on a capillary column. As the

Citronellyl formate elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) is employed, where the molecules are bombarded with

a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer

separates the ions based on their mass-to-charge ratio (m/z).

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum

is generated, which is a plot of the relative abundance of each ion as a function of its m/z

ratio. The instrument records the spectra of the most abundant fragments.[1]
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Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

sample such as Citronellyl formate.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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